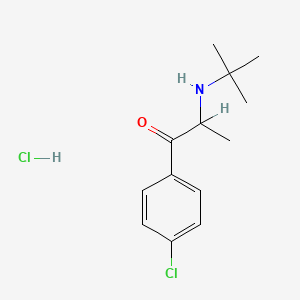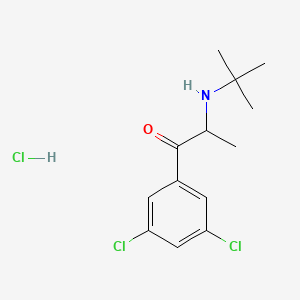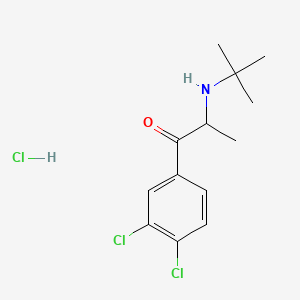![molecular formula C18H19NOS·HBr B602257 4-[3-(Methylamino)-1-(2-thienyl)propyl]-1-naphthalenol Hydrobromide (Duloxetine Impurity) CAS No. 949096-01-9](/img/structure/B602257.png)
4-[3-(Methylamino)-1-(2-thienyl)propyl]-1-naphthalenol Hydrobromide (Duloxetine Impurity)
Übersicht
Beschreibung
“4-[3-(Methylamino)-1-(2-thienyl)propyl]-1-naphthalenol Hydrobromide” is known as a Duloxetine impurity . It has a CAS number of 949096-01-9 .
Molecular Structure Analysis
The molecular structure of this compound is denoted as C18H20BrNOS .Physical And Chemical Properties Analysis
The molecular weight of this compound is 378.327 . Other physical and chemical properties are not available in the search results.Wissenschaftliche Forschungsanwendungen
Interaction with Polymers in Dosage Formulations
4-[3-(Methylamino)-1-(2-thienyl)propyl]-1-naphthalenol Hydrobromide, a Duloxetine impurity, reacts with polymer degradation products or residual free acids in enteric polymers like hydroxypropyl methylcellulose acetate succinate and hydroxypropyl methylcellulose phthalate in drug formulations, forming succinamide and phthalamide impurities (Jansen et al., 1998).
Synthesis and Characterization
The synthesis of this compound, a key intermediate for Duloxetine, has been studied extensively. For instance, an industrial-scale resolution using (S)-mandelic acid as a resolving agent was developed, producing pure (S)-3 with >99.9% e.e. (Sakai et al., 2003). Furthermore, novel N-substituted-acyl-N-methyl-3-(naphthalene-1-yloxy)-3-(2-thienyl)propanamine derivatives of duloxetine were synthesized, indicating potential for the creation of new antidepressant compounds (Liangxi Li, 2011).
Stability and Quantitative Analysis
Methods have been developed for stability and quantitative analysis of Duloxetine and its intermediates. A stability-indicating liquid chromatography method was validated for simultaneous analysis of Duloxetine hydrochloride impurities (Reddy et al., 2010). Additionally, spectrophotometric methods were developed for quantitative analysis of Duloxetine in the presence of its toxic impurity 1-Naphthol (Naguib et al., 2020).
Bioprocess Engineering
In the field of bioprocess engineering, Duloxetine intermediate (S)-(-)-3-N-methylamino-1-(2-thienyl)-1-propanol was synthesized using immobilized Saccharomyces cerevisiae, showcasing a method for producing this compound through biotechnological means (Zhimin et al., 2014).
Chemometric Methods for Drug Analysis
Comparative chemometric methods were developed for duloxetine hydrochloride analysis in the presence of its toxic impurity 1-naphthol, demonstrating the importance of accurate and selective analytical techniques in pharmaceutical analysis (Anwar et al., 2020).
Synthesis of Derivatives
Further studies have explored the synthesis of duloxetine derivatives with acyl, contributing to the broad research on this compound and its potential derivatives (Jing, 2012).
Validated Analytical Methods
Validated analytical methods, such as high-performance thin-layer chromatography, have been developed for the simultaneous separation and quantification of duloxetine hydrochloride and its impurities, crucial for ensuring drug safety and efficacy (Abdelhamid et al., 2020).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-[3-(methylamino)-1-thiophen-2-ylpropyl]naphthalen-1-ol;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NOS.BrH/c1-19-11-10-16(18-7-4-12-21-18)14-8-9-17(20)15-6-3-2-5-13(14)15;/h2-9,12,16,19-20H,10-11H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMGWEUXXOVJDNF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCC(C1=CC=C(C2=CC=CC=C21)O)C3=CC=CS3.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20BrNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40676026 | |
| Record name | 4-[3-(Methylamino)-1-(thiophen-2-yl)propyl]naphthalen-1-ol--hydrogen bromide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40676026 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
378.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[3-(Methylamino)-1-(2-thienyl)propyl]-1-naphthalenol Hydrobromide (Duloxetine Impurity) | |
CAS RN |
949096-01-9 | |
| Record name | 4-[3-(Methylamino)-1-(thiophen-2-yl)propyl]naphthalen-1-ol--hydrogen bromide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40676026 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[[2'-(5-Oxo-4,5-dihydro-1,2,4-oxadiazole-3-yl)-4-biphenylyl]methyl]-2-oxo-2,3-dihydro-1H-benzoimidazole-4-carboxylic acid methyl ester](/img/structure/B602174.png)


![2-(4-Ethylpiperazin-1-yl)-4-phenyl-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine](/img/structure/B602180.png)







